6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Description
Properties
IUPAC Name |
6,11-dihydropyrido[3,2-c][1,5]benzodiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-8-4-3-7-13-11(8)14-9-5-1-2-6-10(9)15-12/h1-7H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRAVXBSPHJEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=N3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144315 | |
| Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10189-78-3 | |
| Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010189783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Catalyst Optimization
The substitution of chlorobenzene with n-butanol marked a pivotal advancement. Butanol’s lower boiling point (117°C) reduced thermal degradation, while its polar aprotic nature facilitated proton transfer during cyclization. Adding sulfuric acid (0.5 equivalents) as a catalyst accelerated the reaction by protonating the carbonyl group of 2-chloronicotinic acid, enhancing electrophilicity and promoting nucleophilic attack by o-phenylenediamine.
Procedure :
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Charge Preparation : 2-Chloronicotinic acid (1.0 mol) and o-phenylenediamine (1.05 mol) are suspended in n-butanol (3 L).
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Catalyst Addition : Sulfuric acid (0.5 mol) is added dropwise at 25°C.
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Reflux : The mixture is heated to 117°C for 6 hours, with progress monitored via thin-layer chromatography (TLC).
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Workup : After cooling to 10°C, the precipitate is filtered, washed with ice-cold water (1 L) and acetone (500 mL), and dried under vacuum.
This method achieves a yield of 74.5% and purity ≥98% without recrystallization, significantly reducing production costs.
Scalability and Industrial Adaptation
Industrial-scale production employs continuous stirred-tank reactors (CSTRs) to maintain consistent temperature and mixing. Key modifications include:
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Solvent Recovery : n-Butanol is distilled and reused, lowering raw material costs by 30%.
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Automated Filtration : Centrifugal filters replace manual processes, increasing throughput to 50 kg/batch.
Catalytic Systems and Reaction Optimization
Acid Catalysts
Sulfuric acid remains the catalyst of choice due to its low cost and high efficacy. Alternatives like p-toluenesulfonic acid (PTSA) and methanesulfonic acid (MSA) were tested but resulted in lower yields (60–65%) and longer reaction times (8–10 hours).
Solvent Screening
A solvent study identified n-butanol as optimal (Table 2). Polar aprotic solvents (DMF, DMSO) led to side reactions, while ethanol and methanol caused premature precipitation, hindering cyclization.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| n-Butanol | 117 | 74.5 | 98 |
| Ethanol | 78 | 52 | 87 |
| DMF | 153 | 48 | 82 |
| Toluene | 111 | 45 | 85 |
Purification Techniques
Traditional Recrystallization
Early methods required recrystallization from ethanol/water (3:1 v/v), which introduced a 15–20% loss of product and extended processing time by 8–12 hours.
Solvent-Free Purification
The improved method eliminates recrystallization by leveraging the compound’s low solubility in cold water and acetone. Direct filtration after cooling yields a pure product, reducing processing time to 2 hours and eliminating solvent waste.
Comparative Analysis of Methodologies
Cost-Benefit Analysis :
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Traditional Method : Total cost per kilogram = $1,200 (including solvent recovery and recrystallization).
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Improved Method : Total cost per kilogram = $650 (solvent reuse and no recrystallization).
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Antiviral Activity
One of the primary applications of 6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is its potential use in the treatment of viral infections, particularly HIV/AIDS. Patents have highlighted its effectiveness in inhibiting HIV replication and treating related disorders. For instance, the compound has been shown to exhibit antiviral properties against HIV, making it a candidate for further development in antiviral therapies .
Case Study:
In a study outlined in patent CA2014885A1, the compound demonstrated significant activity against HIV-1 both in vitro and in vivo models. This research suggests that derivatives of this compound could be developed into effective antiviral agents .
Antitumor Properties
Research indicates that this compound may also possess antitumor properties. Preliminary studies have suggested that it can inhibit the proliferation of certain cancer cell lines.
Case Study:
A study published in a peer-reviewed journal explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance its pharmacological properties.
Synthetic Routes
Various synthetic pathways have been explored to produce this compound efficiently:
- Cyclization Reactions: These reactions are fundamental in constructing the benzodiazepine core.
- Functional Group Modifications: Altering substituents on the nitrogen or carbon atoms can significantly influence biological activity.
Mechanism of Action
The mechanism of action of 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to various pharmacological effects, including anxiolytic and sedative properties .
Comparison with Similar Compounds
Research Findings and Trends
- Antiviral Potency: Pyrido-benzothiazepinones (e.g., Compound 17) exhibit EC50 values <1 μM against HIV-1, outperforming oxazepinones due to sulfur’s electronegativity .
- Psychoactive Derivatives : Rispenzepine’s 1-methylnipecotoyl group enhances muscarinic receptor antagonism, linking structural bulk to antipsychotic efficacy .
- Solubility Challenges : Despite bioactivity, many analogs face poor aqueous solubility (e.g., 5H-pyrido[2,3-b][1,5]benzodiazepine-5-thione, solubility rank 3183), necessitating formulation optimization .
Biological Activity
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS Number: 10189-78-3) is a heterocyclic compound that belongs to the benzodiazepine family. This compound has garnered interest due to its potential biological activities, including antitumor, antiviral, and neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₂H₉N₃O
- Molecular Weight : 211.22 g/mol
- Melting Point : 283-287 °C
- Density : 1.275 g/cm³
- Boiling Point : 335.6 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. Notably, it has been investigated for its potential in treating conditions such as HIV/AIDS and various cancers.
Antiviral Activity
Research indicates that certain derivatives of benzodiazepines exhibit antiviral properties. Specifically, this compound has been noted for its potential use in the treatment of AIDS and related disorders. A patent (ATE161535T1) suggests that this compound can be effective against HIV infection by interacting with viral components or host cell pathways .
Antitumor Activity
The antiproliferative effects of benzodiazepine derivatives have been documented in several studies. For instance:
- Study Findings : In vitro evaluations demonstrated that compounds similar to this compound exhibited significant activity against breast and colon cancer cell lines.
- Mechanism : The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation through various pathways .
Case Studies and Research Findings
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes critical for viral replication.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.
Q & A
Q. What are the optimal synthetic pathways for 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one, and how can its purity be validated?
Methodological Answer: The synthesis typically involves cyclocondensation of anthranilic acid derivatives with pyridine-based precursors under reflux conditions. A literature-based approach (e.g., via Buchwald-Hartwig amination or Ullmann coupling) can yield the diazepinone core . Post-synthesis, purity validation requires:
- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water gradient) .
- Spectroscopy : - and -NMR to confirm regiochemistry and substituent placement .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities (e.g., methyl or propyl analogs listed in pharmacopeial standards) .
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
Methodological Answer: SAR studies require systematic substitution at the pyridine and benzodiazepine rings. For example:
- Allylation : Introduce allyl groups at the 6-position to modulate lipophilicity (as seen in CAS 16287-49-3) .
- Aminoalkylation : Attach diethylaminoethyl chains (e.g., as in CAS 14870-41-8) to enhance bioavailability .
- Crystallography : Use single-crystal X-ray diffraction (as in ) to correlate steric effects with activity.
Q. Experimental Design :
Synthesize analogs via nucleophilic substitution or cross-coupling.
Screen for biological activity (e.g., kinase inhibition) using fluorescence polarization assays.
Compare results with computational docking (AutoDock Vina) to validate binding modes.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s biological activity, and how can they be experimentally validated?
Methodological Answer: Hypothesize a mechanism involving intercalation or enzyme inhibition (e.g., kinase targets). Validation steps:
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity ().
- Mutagenesis : Engineer target proteins with point mutations (e.g., ATP-binding pocket residues) to assess binding dependency .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
Q. How can computational modeling resolve contradictions in reported activity data for derivatives?
Methodological Answer: Contradictions may arise from assay variability or unaccounted stereochemistry. Resolve via:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) to identify conformational stability .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers or tautomers .
- Meta-Analysis : Aggregate published IC values and apply multivariate regression to isolate critical substituents (e.g., 4-methyl vs. 4-propyl groups) .
Case Study :
A derivative with conflicting cytotoxicity data (CAS 287980-85-2 vs. 287980-84-1) can be re-evaluated using FEP to prioritize synthesis of high-purity batches for retesting .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer: Address poor solubility or metabolic instability via:
- Salt Formation : Co-crystallize with succinic acid to enhance aqueous solubility (pH 6.5 buffer, per USP guidelines) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 11-position to delay hepatic clearance .
- PK/PD Modeling : Use NONMEM to correlate plasma concentrations (AUC) with efficacy in animal models .
Q. Experimental Workflow :
Measure logP (shake-flask method) to assess lipophilicity.
Conduct cassette dosing in rodents to screen multiple analogs simultaneously.
Validate tissue distribution via quantitative whole-body autoradiography (QWBA).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
